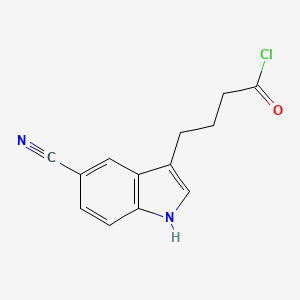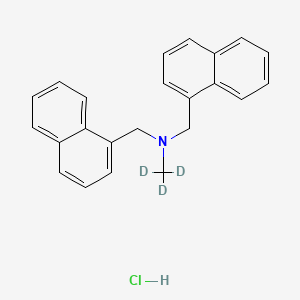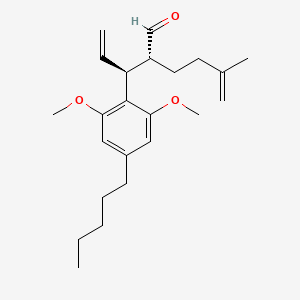
4'-Hydroxy Pyrimethanil-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy Pyrimethanil-d4 is a deuterium-labeled derivative of 4’-Hydroxy Pyrimethanil. This compound is primarily used in scientific research for metabolic analysis, allowing precise tracking and quantification of individual atoms . The molecular formula of 4’-Hydroxy Pyrimethanil-d4 is C12H9D4N3O, and it has a molecular weight of 219.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Pyrimethanil-d4 involves the incorporation of deuterium atoms into the 4’-Hydroxy Pyrimethanil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 4’-Hydroxy Pyrimethanil-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy Pyrimethanil-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deuterated analogs with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4’-Hydroxy Pyrimethanil-d4 can yield deuterated ketones or aldehydes, while reduction can produce deuterated alcohols or amines .
Scientific Research Applications
4’-Hydroxy Pyrimethanil-d4 is widely used in scientific research for various applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of deuterium incorporation.
Biology: Employed in metabolic studies to track the movement of deuterium-labeled compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterium-labeled drugs.
Industry: Applied in the development of new materials and compounds with specific isotopic labeling.
Mechanism of Action
The mechanism of action of 4’-Hydroxy Pyrimethanil-d4 involves the incorporation of deuterium atoms into metabolic pathways. This allows researchers to track and quantify the movement of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4’-Hydroxy Pyrimethanil-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4’-Hydroxy Pyrimethanil: The non-deuterated analog used in various chemical and biological studies.
Deuterated Pyrimethanil: Other deuterium-labeled derivatives of Pyrimethanil used for similar applications
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)amino]phenol |
InChI |
InChI=1S/C12H13N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h3-7,16H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D |
InChI Key |
NUWWAHKTVOVTNC-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC2=NC(=CC(=N2)C)C)[2H])[2H])O)[2H] |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)

![(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide](/img/structure/B13434419.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B13434431.png)





